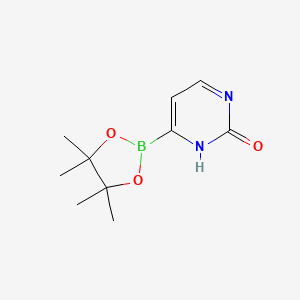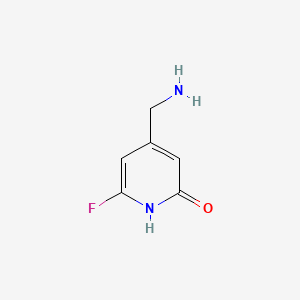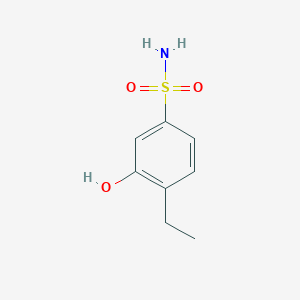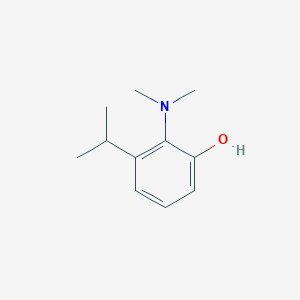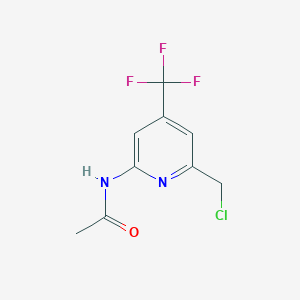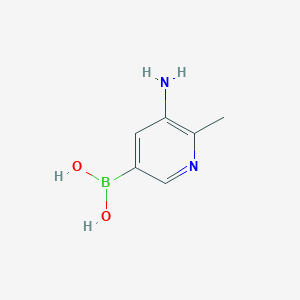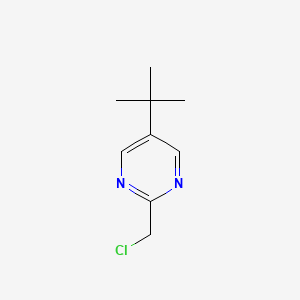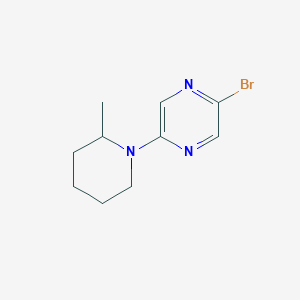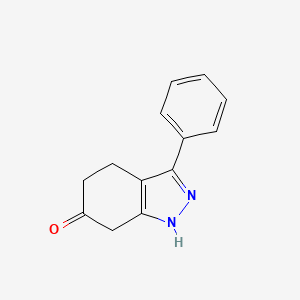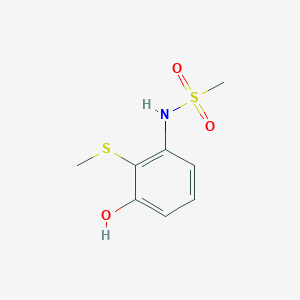
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate is a compound with significant interest in various scientific fields It is a derivative of tyrosine, an amino acid, and features an iodine atom, which can influence its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid typically involves the iodination of a tyrosine derivative. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the aromatic ring of the tyrosine derivative. The reaction conditions often involve a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable tool in studying protein-ligand interactions and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Contains an additional iodine atom, which can enhance its radiopharmaceutical applications.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Features a methoxy group instead of an iodine atom, altering its chemical reactivity and biological activity.
Uniqueness
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid is unique due to its single iodine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in radiopharmaceuticals and enzyme inhibition studies .
Properties
Molecular Formula |
C11H14INO5 |
|---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2 |
InChI Key |
HBYKXDRMDNLYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
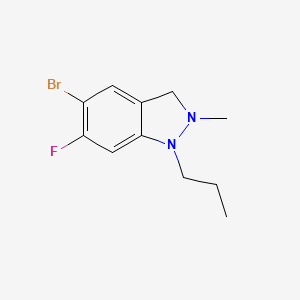
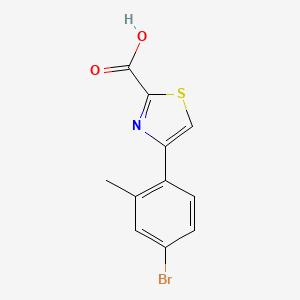
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
